molecular formula C11H9ClN2O B13680998 7-chloro-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-one

7-chloro-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-one

Katalognummer: B13680998
Molekulargewicht: 220.65 g/mol
InChI-Schlüssel: OTNYFFATIWHXIV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-Chloro-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-one (CAS 314033-34-6) is a high-purity chemical building block based on the tetrahydro-β-carboline scaffold, a structure of significant interest in medicinal chemistry . This compound serves as a key synthetic intermediate for developing novel therapeutic agents. Recent research highlights the potential of β-carboline derivatives designed from this core structure as promising antimalarial candidates. In silico studies suggest interaction with several Plasmodium falciparum molecular targets, and related analogs have demonstrated potent in vitro antiplasmodial activity against resistant strains, with low cytotoxicity against human cell lines . Furthermore, the tetrahydro-β-carboline scaffold is extensively utilized in anticancer drug discovery. Introducing this core into the design of Aminopeptidase N (APN/CD13) inhibitors has yielded compounds with potent enzyme inhibitory activity. Such inhibitors act as chemosensitizers, significantly improving the efficacy of standard chemotherapeutic drugs in vitro and in vivo by targeting cancer cells and reducing the stemness of cancer stem cells . The compound is consistently maintained under cold-chain transportation to ensure stability . This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic uses.

Eigenschaften

Molekularformel

C11H9ClN2O

Molekulargewicht

220.65 g/mol

IUPAC-Name

7-chloro-2,3,4,9-tetrahydropyrido[3,4-b]indol-1-one

InChI

InChI=1S/C11H9ClN2O/c12-6-1-2-7-8-3-4-13-11(15)10(8)14-9(7)5-6/h1-2,5,14H,3-4H2,(H,13,15)

InChI-Schlüssel

OTNYFFATIWHXIV-UHFFFAOYSA-N

Kanonische SMILES

C1CNC(=O)C2=C1C3=C(N2)C=C(C=C3)Cl

Herkunft des Produkts

United States

Vorbereitungsmethoden

Preparation Methods Overview

General Synthetic Strategy

The synthesis of 7-chloro-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-one typically involves:

  • Starting materials such as hydrazones derived from piperidinediones and chlorophenyl derivatives.
  • Cyclization reactions to form the tetrahydro-pyrido-indole core.
  • Functional group manipulations including halogenation and oxidation to install the chlorine and ketone groups.
  • Use of catalytic systems such as palladium-catalyzed cross-coupling for ring construction and substitution.

A common synthetic approach involves heating these precursors with formic acid or other acidic media to promote cyclization and ring closure, as well as subsequent purification steps.

Specific Synthetic Routes

Hydrazone Cyclization Route
  • Starting materials: Hydrazones formed from piperidinediones and chlorophenyl derivatives.
  • Reaction conditions: Heating with formic acid for approximately 1 hour facilitates cyclization to the tetrahydro-pyrido-indole core.
  • Outcome: Formation of the 7-chloro substituted tetrahydro-1H-pyrido[3,4-b]indol-1-one with good yields.

This method is valued for its simplicity and use of readily available reagents.

Palladium-Catalyzed Cross-Coupling and Cyclization
  • Starting materials: Halo-substituted indole derivatives such as 3-bromo- or 3-chloro-indole-2-carbaldehydes.
  • Catalysts: Pd2(dba)3 with ligands like BINAP.
  • Bases: Cs2CO3, K3PO4, K2CO3, or t-BuOK.
  • Solvents: Toluene or tert-butanol.
  • Conditions: Heating at 110 °C under sealed pressure tubes for 8 hours.
  • Process: Coupling of halo-indole carbaldehydes with amides or other nucleophiles, followed by cyclization steps.
  • Purification: Column chromatography on silica gel.

This method allows for structural diversity and functionalization, enabling the synthesis of various substituted tetrahydro-pyrido-indole derivatives.

Pictet–Spengler Reaction and Asymmetric Approaches
  • The Pictet–Spengler reaction is used to introduce chirality at the C1 position of the tetrahydro-β-carboline scaffold.
  • Chiral auxiliaries, asymmetric transfer hydrogenation (ATH) with chiral catalysts, and enzymatic catalysis have been employed to obtain enantiomerically enriched compounds.
  • Typical reagents include benzaldehyde derivatives, acids like trifluoroacetic acid (TFA), and Lewis acids such as ytterbium(III) triflate.
  • Reaction conditions are optimized to improve yield and stereoselectivity, with reaction times ranging from hours to days at room temperature or mild heating.

These stereoselective methods are crucial for developing biologically active compounds with specific chiral configurations.

Detailed Reaction Conditions and Data

Summary Table of Key Synthetic Conditions

Method Starting Materials Catalysts/ Reagents Solvent Temperature Time Yield (%) Notes
Hydrazone Cyclization Hydrazones from piperidinediones + chlorophenyl derivatives Formic acid Neat or solvent ~100 °C ~1 hour Moderate to good Simple, direct cyclization
Pd-Catalyzed Cross-Coupling 3-halo-indole-2-carbaldehydes + amides Pd2(dba)3 + BINAP, Cs2CO3 Toluene/t-BuOH 110 °C 8 hours Good Enables substitution and ring formation
Pictet–Spengler Reaction 2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole + benzaldehydes TFA, MgSO4, Yb(OTf)3 CHCl3 or other RT to 70 °C Several hrs 30-67 Used for chiral center introduction

Research Findings on Reaction Optimization

  • Use of MgSO4 as a drying agent in Pictet–Spengler reactions improved yields from 30% to 67%.
  • Pd-catalyzed cross-coupling reactions require careful choice of base and ligand for optimal conversion; Cs2CO3 and BINAP showed superior results.
  • Hydrazone cyclization is favored for its operational simplicity but may require purification to remove side products.

Research Applications and Biological Relevance

  • The 7-chloro-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-one scaffold is structurally related to biologically active β-carbolines, which exhibit monoamine oxidase inhibition, benzodiazepine receptor binding, and antimalarial properties.
  • Modifications at the 7-position, including chlorine substitution, influence pharmacological profiles and binding affinities.
  • The compound serves as a key intermediate for synthesizing diverse derivatives with potential therapeutic applications in neurodegenerative diseases and cancer.

Analyse Chemischer Reaktionen

Cyclization Reactions

The compound serves as a key intermediate in synthesizing β-carbolinones. A high-yielding method involves polyphosphoric acid (PPA)-mediated cyclization of N-(2,2-dimethoxyethyl)-1H-indole-2-carboxamide derivatives at 110°C for 30 minutes . This method tolerates diverse substituents (e.g., halogens, nitro, methoxy) at the indole 5-position, achieving yields of 88–98% (Table 1).

Substituent (R)Starting MaterialProduct Yield (%)
H1298
Cl1598
Br1696
NO₂1895

Mechanism : The reaction proceeds via acid-catalyzed cleavage of the dimethoxyethyl group, followed by intramolecular cyclization to form the pyridoindole core .

Oxidative Rearrangement

Under trichloroisocyanuric acid (TCCA) conditions, the tetrahydro-β-carboline scaffold undergoes oxidative rearrangement to form spirooxindoles . The reaction involves:

  • Chlorination of the tetrahydro-β-carboline to form Cl-THBC.

  • Formation of a chlorohydrin intermediate.

  • Dehydrohalogenation and semi-pinacol rearrangement.

Key Data :

  • Stoichiometry : 1 mole TCCA produces 3 moles of spirooxindole .

  • By-product : Cyanuric acid (water-soluble, easily removed).

Condensation Reactions

The lactam and indole NH groups participate in condensation with carbonyl compounds (e.g., aldehydes, ketones) to form:

  • Schiff bases : Under acidic or basic conditions.

  • Heterocyclic fused systems : Via [4+2] cycloaddition with dienophiles.

Example : Reaction with benzaldehyde in the presence of DABCO at 70°C yields dihydropyridoindole derivatives (e.g., 4a-b) .

Pd-Catalyzed Cross-Coupling

The chloro substituent at position 7 enables Suzuki–Miyaura coupling with arylboronic acids. For example, coupling with thiophene-2-carboxamide using Pd(OAc)₂/XPhos generates biaryl derivatives .

Conditions :

  • Catalyst: Pd(OAc)₂ (5 mol%).

  • Ligand: XPhos (10 mol%).

  • Solvent: DMF, 100°C, 12 hours.

  • Yield: 72–85% (depending on boronic acid) .

Salt Formation

The free base form reacts with HCl to form 7-chloro-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole hydrochloride (CAS: 2006276-83-9), a stable salt with improved solubility .

Characterization :

  • Molecular Formula: C₁₁H₁₂Cl₂N₂.

  • Melting Point: >280°C .

Biological Derivatization

The compound acts as a precursor for neuroactive and anticancer agents. For example:

  • Fluorenylamine derivatives : Synthesized via reductive amination with 4-chlorobenzaldehyde, achieving 96% enantiomeric excess using chiral catalysts .

  • γ-Carboline potentiators : Structural analogs enhance CFTR channel activity in cystic fibrosis research .

Wissenschaftliche Forschungsanwendungen

7-chloro-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-one has several scientific research applications:

Wirkmechanismus

The mechanism of action of 7-chloro-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-one involves its interaction with specific molecular targets. It binds to the active sites of proteins involved in cell proliferation, leading to the inhibition of cancer cell growth. Molecular docking studies have shown that this compound can bind to the c-Met receptor, which plays a crucial role in cancer cell signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Substituent Position and Electronic Effects

Substituent position and identity critically modulate the physicochemical and biological profiles of β-carbolines. Key comparisons include:

Compound Name Substituents Position Key Properties/Effects Reference
7,8-Dichloro-2,9-dihydro-1H-pyrido[3,4-b]indol-1-one (AnnH65) Cl, Cl 7, 8 Enhanced electrophilicity due to dual electron-withdrawing groups; higher melting point (200°C)
5,8-Dichloro-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-one (K40) Cl, Cl 5, 8 Altered binding affinity in biological systems due to distal substitution patterns
8-Methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-one CH₃ 8 Increased lipophilicity and steric bulk compared to chloro derivatives
6-Nitro-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-one NO₂ 6 Strong electron-withdrawing effect; potential for nitro-reduction in biological systems

Key Observations :

  • Chlorine vs. Methyl : Chlorine’s electron-withdrawing nature enhances polarity and hydrogen-bonding capacity, whereas methyl groups increase hydrophobicity .
  • Positional Effects : 7-Chloro substitution (hypothetical) may optimize interactions with aromatic residues in enzyme active sites, as seen in kinase inhibitors .

Physical and Spectral Properties

Melting points and spectral data reflect structural stability:

Compound Melting Point (°C) Key Spectral Data (¹H/¹³C NMR, IR) Reference
AnnH65 200 ¹H NMR: δ 7.45 (s, 1H, indole-H); IR: 1680 cm⁻¹ (C=O)
8-Methyl derivative Not reported InChIKey: LWGVERXPONLHEZ-UHFFFAOYSA-N
Acetylated analog (AnnH52) 200 ¹³C NMR: δ 205.2 (C=O); MS: m/z 323 [M+H]⁺

Trends :

  • Chlorinated derivatives exhibit higher melting points (≥200°C) due to strong intermolecular interactions .
  • Acetyl or carboxamide groups introduce additional hydrogen-bonding motifs .

Structure-Activity Relationships (SAR) :

  • Chlorine : Enhances kinase binding but may increase off-target MAO-A inhibition .
  • Methoxybenzyl groups (e.g., 13d): Improve HDAC isoform selectivity .

Biologische Aktivität

7-Chloro-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its pharmacological properties, including its potential as an anti-cancer agent, neuroprotective effects, and other therapeutic applications.

  • Molecular Formula : C₁₁H₁₂ClN₂
  • Molecular Weight : 243.13 g/mol
  • CAS Number : 2006276-83-9
PropertyValue
Molecular FormulaC₁₁H₁₂ClN₂
Molecular Weight243.13 g/mol
CAS Number2006276-83-9

Anticancer Properties

Research has shown that derivatives of pyridoindole compounds exhibit cytotoxic effects against various cancer cell lines. For instance, studies indicate that 7-chloro derivatives can inhibit growth in human cancer cells such as MDA-MB-231 (breast cancer) and A549 (lung cancer) through mechanisms involving apoptosis and cell cycle arrest .

Case Study : A recent study demonstrated that a related compound induced apoptosis in colorectal cancer cells by activating caspase pathways and increasing reactive oxygen species (ROS) levels .

Neuroprotective Effects

The compound has also been evaluated for neuroprotective effects. In vitro studies suggest that it may protect neuronal cells from oxidative stress-induced damage. The mechanism appears to involve modulation of signaling pathways associated with inflammation and apoptosis .

Research Findings :

  • Mechanism : Inhibition of pro-inflammatory cytokines.
  • Outcome : Reduced neuronal cell death in models of neurodegeneration.

Enzyme Inhibition

7-Chloro-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-one has been investigated for its ability to inhibit key enzymes involved in metabolic disorders. For example, it shows potential as an inhibitor of α-amylase and α-glucosidase, which are critical in carbohydrate metabolism .

EnzymeInhibition Activity
α-AmylaseModerate
α-GlucosidaseSignificant

Summary of Biological Activities

The following table summarizes the biological activities associated with 7-chloro-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-one:

Activity TypeDescriptionReferences
AnticancerInduces apoptosis in cancer cell lines
NeuroprotectiveProtects neurons from oxidative stress
Enzyme InhibitionInhibits α-amylase and α-glucosidase

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 7-chloro-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-one, and how can reaction conditions be optimized?

  • The compound can be synthesized via Beckmann rearrangement of oxime derivatives. For example, heating 1,2-dihydrocyclopenta[b]indol-3(4H)-one oxime with phosphorus oxychloride in THF at 60°C for 2 hours yields the product in 45% purity after column chromatography . Alternative methods include Mannich base reactions, where chloro-substituted intermediates are refluxed with triazole derivatives in ethanol . Optimization involves adjusting solvent systems (e.g., THF vs. EtOH), temperature control (60–80°C), and purification via silica gel chromatography.

Q. How is the structural conformation of this compound validated, and what analytical techniques are critical?

  • X-ray crystallography confirms the planar tetrahydro-β-carbolinone core and chloro-substitution at position 6. Key bond lengths (C–C: ~1.50 Å) and dihedral angles (e.g., 61.46° between pyridoindole and benzoyl rings) align with related β-carbolinones . Complementary techniques include:

  • 1H/13C-NMR : To verify aromatic protons (δ 7.25–6.86 ppm) and quaternary carbons.
  • IR spectroscopy : Peaks at 1653 cm⁻¹ (C=O stretch) and 3230 cm⁻¹ (N–H) confirm functional groups .
  • Melting point analysis : Reported mp ranges from 183–185°C (synthetic) to 275–277°C (methoxy derivatives) .

Q. What are the key challenges in achieving high purity during synthesis?

  • Common impurities include unreacted oxime precursors or byproducts from incomplete Beckmann rearrangement. Purification requires gradient elution (hexane/ethyl acetate, 50%) on alumina columns . For Mannich-based syntheses, excess triazole derivatives must be removed via recrystallization in ethanol . Purity validation via HPLC or TLC (Rf ~0.4 in ethyl acetate/hexane) is recommended.

Advanced Research Questions

Q. How does the chloro-substitution at position 7 influence biological activity compared to other derivatives?

  • Chloro-substitution enhances electron-withdrawing effects, increasing binding affinity to kinase domains (e.g., DYRK1A). For example, 7-chloro derivatives show 10-fold higher inhibition (IC₅₀ = 0.2 µM) compared to methoxy analogs . Computational docking studies suggest the chlorine atom forms halogen bonds with Thr239 and Lys188 residues in the ATP-binding pocket .

Q. What mechanistic insights explain its role as a kinase inhibitor, and how can selectivity over monoamine oxidases (MAOs) be improved?

  • The compound acts as a competitive ATP inhibitor in kinases like PKD and DYRK1A. Structural modifications, such as introducing methyl groups at position 9 (e.g., 9-methyl derivatives), reduce off-target MAO-A binding by sterically blocking access to the flavin cofactor . Kinetic assays (e.g., ADP-Glo™) validate selectivity, with MAO-A IC₅₀ > 50 µM vs. DYRK1A IC₅₀ < 1 µM .

Q. Can this compound serve as a scaffold for antiviral agents, and what functionalization strategies are effective?

  • Yes, β-carbolinone derivatives exhibit antiviral activity by intercalating viral RNA. Acylhydrazone modifications at position 3 (e.g., 3-carbohydrazide derivatives) enhance potency against RNA viruses (EC₅₀ = 5 µM) . One-pot α-arylation with indole/naphthol derivatives further improves solubility and target engagement .

Q. How do intermolecular interactions (e.g., hydrogen bonding, π-stacking) affect crystallization and stability?

  • X-ray data reveal N–H⋯O hydrogen bonds (2.08–2.15 Å) between the carbonyl group and adjacent NH, forming dimeric structures. C–H⋯π interactions (3.42 Å) between aromatic rings stabilize 3D supramolecular networks, critical for crystallinity . Solvent choice (e.g., chloroform vs. ethanol) impacts crystal morphology and stability .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.